3-Bromopyrazolo[1,5-a]pyrimidin-2-amine CAS 1375087-18-5
3-Bromopyrazolo[1,5-a]pyrimidin-2-amine CAS 1375087-18-5
An In-Depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine (CAS 1375087-18-5)
A Keystone Intermediate for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of a bromine atom at the 3-position and an amine group at the 2-position makes this molecule a versatile building block for the synthesis of complex drug candidates. This document will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, offering valuable insights for researchers and professionals in drug development.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to function as an effective antimetabolite in various biochemical pathways.[1][2] This scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic potential.[3][4] Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide array of biological activities, most notably as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. The introduction of various functional groups through techniques like palladium-catalyzed cross-coupling has been instrumental in developing potent and selective inhibitors for a range of protein kinases, including CK2, EGFR, B-Raf, MEK, and CDKs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1375087-18-5 | - |
| Molecular Formula | C₆H₅BrN₄ | Inferred |
| Molecular Weight | 213.04 g/mol | |
| Appearance | Likely a solid | |
| Purity | Typically >97% | |
| Storage | 4°C, protect from light |
Analytical Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine and pyrazole rings, as well as the amine protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the aromatic C-H and C=N bonds.
Synthesis and Mechanistic Insights
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine can be approached through a multi-step sequence, leveraging established methodologies for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine core.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage bromination of a pyrazolo[1,5-a]pyrimidin-2-amine precursor. This precursor, in turn, can be synthesized from the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon building block.
Caption: Retrosynthetic analysis of 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine.
Proposed Synthetic Pathway
A plausible synthetic route is outlined below, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-2-amine
The core pyrazolo[1,5-a]pyrimidine scaffold is typically formed through the cyclocondensation of a 3-aminopyrazole with a 1,3-dielectrophile.[5]
Caption: General scheme for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Protocol:
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To a solution of 3-amino-1H-pyrazole in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of malononitrile.
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The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Causality: The use of 3-aminopyrazole provides the necessary nucleophilic centers (the amino group and the pyrazole nitrogen) to react with the electrophilic carbons of malononitrile, leading to the formation of the fused pyrimidine ring.
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-2-amine
The introduction of the bromine atom at the 3-position is achieved through electrophilic aromatic substitution. The pyrazole ring of the pyrazolo[1,5-a]pyrimidine system is electron-rich and therefore susceptible to electrophilic attack, with the C-3 position being particularly reactive.[6]
Protocol:
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Dissolve pyrazolo[1,5-a]pyrimidin-2-amine in a suitable solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF).[7]
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Add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.[6][7]
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Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
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The reaction is then quenched, typically by the addition of water, to precipitate the crude product.[7]
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The solid product is collected by filtration, washed, and dried. Further purification can be performed if necessary.
Causality: NBS is often preferred over elemental bromine as it is a solid, easier to handle, and can lead to more selective bromination with fewer side products. The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
Reactivity and Synthetic Utility
The presence of both a bromine atom and an amino group on the pyrazolo[1,5-a]pyrimidine scaffold makes 3-Bromopyrazolo[1,5-a]pyrimidin-2-amine a highly valuable and versatile intermediate in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.[8]
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